molecular formula C8H6N4 B169581 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile CAS No. 118521-81-6

2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile

Cat. No.: B169581
CAS No.: 118521-81-6
M. Wt: 158.16 g/mol
InChI Key: ZVFQELVCIAQWTE-UHFFFAOYSA-N
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Description

2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile is a heterocyclic compound that features a benzotriazole ring fused with an acetonitrile group

Mechanism of Action

Target of Action

The primary targets of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile are oxidoreductase proteins . These proteins play a crucial role in various biochemical reactions, including the reduction of oxygen and the oxidation of substrates, which are essential for cellular metabolism .

Mode of Action

This compound interacts with its targets by forming a C-N bond between the nitrogen of the amino group and the carbonyl carbon . This interaction results in significant changes in the protein’s function, leading to its antimicrobial activity .

Biochemical Pathways

The compound affects the oxidoreductase pathways . These pathways are involved in a wide range of biological processes, including cellular respiration, detoxification, and biosynthesis of various biomolecules . The downstream effects of these pathways can influence the overall metabolic activity of the cell .

Pharmacokinetics

Its molecular properties, such as amolar mass of 158.16 and a boiling point of 349.3±44.0 °C , suggest that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include significant antibacterial and antifungal activity . This is likely due to the compound’s interaction with oxidoreductase proteins, disrupting their function and thereby inhibiting the growth of bacteria and fungi .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the introduction of different substituents in the alkynyl fragment allows modulation of the semiconductor donor ability . Furthermore, the compound’s action can be influenced by pH stimuli or the presence of metal cations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile typically involves the reaction of benzotriazole with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzotriazole, followed by the addition of acetonitrile . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Properties

IUPAC Name

2-(benzotriazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-5-6-12-10-7-3-1-2-4-8(7)11-12/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFQELVCIAQWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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